molecular formula C11H13NO B8419635 2-HydroxymethyL3-ethyl-indol

2-HydroxymethyL3-ethyl-indol

Cat. No.: B8419635
M. Wt: 175.23 g/mol
InChI Key: KMUWTIQQOMLESU-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-3-ethyl-indol is an indole derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and an ethyl (-CH2CH3) group at the 3-position of the indole scaffold. For instance, Ethyl 3-(1,2-dihydroxyethyl)indole-2-carboxylate (23) () shares functionalization at the 3-position, synthesized via NaBH4 reduction of a precursor in ethanol (63% yield, yellow solid) .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(3-ethyl-1H-indol-2-yl)methanol

InChI

InChI=1S/C11H13NO/c1-2-8-9-5-3-4-6-10(9)12-11(8)7-13/h3-6,12-13H,2,7H2,1H3

InChI Key

KMUWTIQQOMLESU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Indole Derivatives

Compound Name (Source) Substituents (Position) Synthesis Method Yield (%) Physical Form Key Properties/Analysis
2-Hydroxymethyl-3-ethyl-indol 2-Hydroxymethyl, 3-Ethyl Likely NaBH4 reduction* N/A Theoretical Increased polarity vs. ethyl-only analogues
2-(2-(Hydroxymethyl)-1H-indol-3-yl)acetic acid () 2-Hydroxymethyl, 3-Acetic acid Not specified N/A Solid (C11H11NO3) Characterized via NMR, FT-IR, EI-MS
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (11) () 3-Ethoxycarbonylmethyl P21-mediated coupling 78 Yellow solid Lipophilic due to ethoxy group
2-(3-(ethoxymethyl)-1H-indol-1-yl) acetate derivatives () 3-Ethoxymethyl Multi-step alkylation N/A Yellow oil Enhanced solubility in organic solvents

Key Observations :

  • Polarity : The hydroxymethyl group in 2-Hydroxymethyl-3-ethyl-indol increases hydrophilicity compared to purely alkyl-substituted indoles (e.g., 3-ethyl or ethoxymethyl derivatives) .
  • Synthetic Yield : Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (78% yield) outperforms NaBH4-reduced analogues (59–63%), suggesting reagent efficiency impacts outcomes .

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